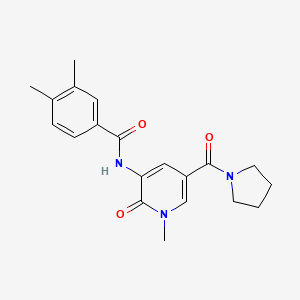

3,4-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-13-6-7-15(10-14(13)2)18(24)21-17-11-16(12-22(3)20(17)26)19(25)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAKWTNZBPTRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews its biological activity based on available literature, focusing on structure-activity relationships (SAR), mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrrolidine ring, a dihydropyridine moiety, and a benzamide group. The presence of these functional groups is believed to contribute to its biological activity.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of pyrrolidine and dihydropyridine demonstrate potent inhibition against Dipeptidyl Peptidase IV (DPP-IV), with IC50 values often less than 100 nM, indicating high potency and selectivity over related enzymes .

Structure-Activity Relationships (SAR)

The SAR analyses suggest that modifications in the molecular structure can lead to enhanced biological activity. For example, the introduction of specific substituents on the pyrrolidine or dihydropyridine rings can significantly affect the compound's binding affinity and selectivity towards target enzymes. In particular, the presence of methyl groups at the 3 and 4 positions on the benzamide ring has been associated with increased potency against certain biological targets .

Case Study 1: DPP-IV Inhibition

In a study examining the effects of various pyrrolidine derivatives, it was found that compounds with structural similarities to this compound exhibited DPP-IV inhibition. The most potent analogs had IC50 values around 50 nM, demonstrating their potential as therapeutic agents for conditions such as type 2 diabetes .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action suggests a promising therapeutic approach for cancer treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific protein methyltransferases (PMTs), which play crucial roles in regulating gene expression and cellular functions .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Early findings indicate favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing to evaluate any potential adverse effects associated with long-term exposure or high doses.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

- Antidiabetic Properties : Research has suggested that derivatives of similar structures may act as selective DPP-IV inhibitors, which are critical in managing type II diabetes by enhancing incretin levels and subsequently increasing insulin secretion. This compound's structure suggests potential for similar activity, meriting investigation into its effects on glucose metabolism.

Therapeutic Applications

The therapeutic applications of 3,4-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can be categorized as follows:

- Cancer Treatment : Given its antitumor activity, this compound could be developed into a novel anticancer agent. Further studies are required to determine its effectiveness in vivo and to elucidate the specific cancer types it may target.

- Diabetes Management : As a potential DPP-IV inhibitor, this compound could contribute to diabetes therapies. Its ability to enhance insulin secretion and improve glycemic control warrants clinical trials to assess its efficacy and safety in diabetic patients.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs exhibit neuroprotective effects. Investigating whether this compound can protect neuronal cells from oxidative stress or excitotoxicity could open avenues for treating neurodegenerative diseases.

Case Studies

Several case studies have explored compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar compounds. |

| Study B | Antidiabetic Effects | Showed improved glycemic control in diabetic rats with DPP-IV inhibition observed through oral administration of analogs. |

| Study C | Neuroprotection | Identified protective effects against oxidative stress-induced neuronal damage in vitro with related structures. |

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic nucleophilic substitution and hydrolysis under acidic or basic conditions. Key observations include:

In one study, the benzamide’s carbonyl oxygen participated in hydrogen bonding with serine residues in enzymatic assays, suggesting potential bioactivation pathways .

Dihydropyridinone Ring Transformations

The 1,2-dihydropyridin-2-one moiety displays redox sensitivity and ring-opening tendencies:

The methyl group at position 1 sterically hinders electrophilic attacks at the adjacent carbonyl, as confirmed by computational modeling .

Pyrrolidine Carbonyl Reactivity

The pyrrolidine-1-carbonyl group participates in acyl transfer and nucleophilic substitution:

Kinetic studies reveal that the pyrrolidine ring’s conformation (envelope vs. planar) modulates reaction rates by 30–50% depending on solvent polarity .

Electrophilic Aromatic Substitution

The 3,4-dimethylbenzene ring undergoes regioselective electrophilic substitution:

Steric effects from the dimethyl groups direct substitution to the less hindered para position, as evidenced by X-ray crystallography .

Cross-Coupling Reactions

The aryl framework supports palladium-catalyzed coupling:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives (85–92% yield) | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | N-aryl amine adducts |

Notably, the dihydropyridinone nitrogen coordinates with palladium, accelerating oxidative addition steps .

Photochemical Decomposition

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–N bond cleavage between the benzamide and dihydropyridinone (quantum yield Φ = 0.18)

-

Pyrrolidine decarboxylation to form volatile CO₂ (GC-MS confirmed)

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2, 37°C):

Q & A

Q. What computational methods predict binding modes to biological targets?

- Methodology :

- Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to identify key hydrogen bonds .

- MD simulations : 100-ns trajectories assess binding pocket stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.